2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)-
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Overview
Description
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Oxazolidinones have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidinones typically involves the cyclization of amino alcohols with carbonyl compounds. For 2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)-, the synthetic route may involve the reaction of an appropriate amino alcohol with a cyclopentylideneacetyl derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of oxazolidinones, including 2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)-, may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction may produce hydroxylated derivatives .
Scientific Research Applications
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for protein synthesis . This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinones such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties.
Uniqueness
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other oxazolidinones . Its unique structure may also influence its binding affinity and specificity for bacterial ribosomes, potentially leading to different antibacterial spectra and resistance profiles.
Properties
CAS No. |
192329-12-7 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(4S)-3-(2-cyclopentylideneacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H19NO3/c1-9(2)11-8-17-13(16)14(11)12(15)7-10-5-3-4-6-10/h7,9,11H,3-6,8H2,1-2H3/t11-/m1/s1 |
InChI Key |
KDMLPNWVAKPYLE-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)C=C2CCCC2 |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)C=C2CCCC2 |
Origin of Product |
United States |
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